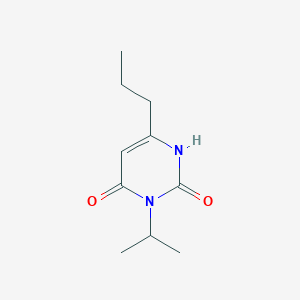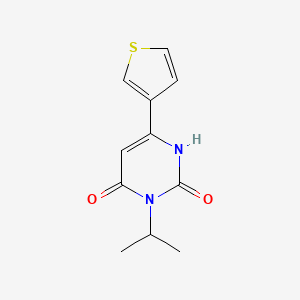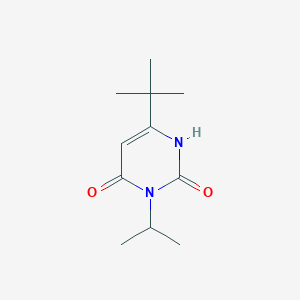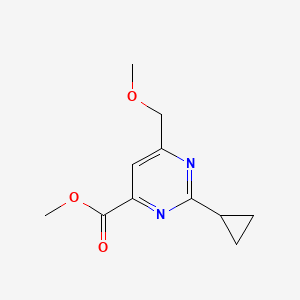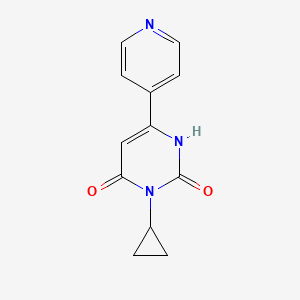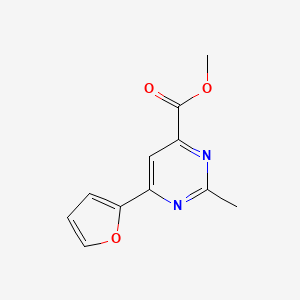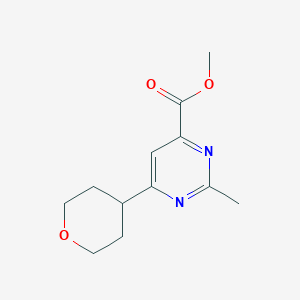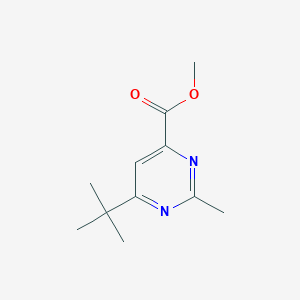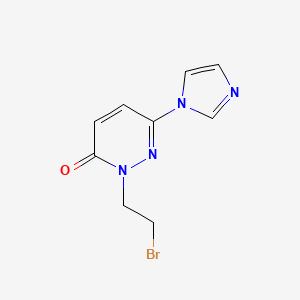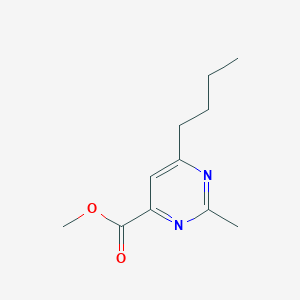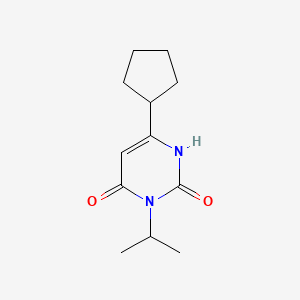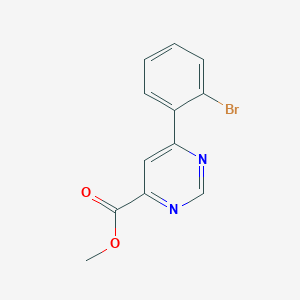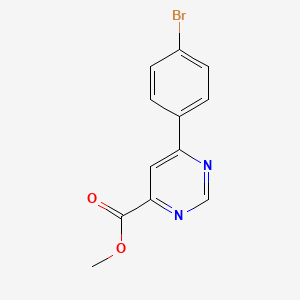![molecular formula C15H25BrN2O3 B1484423 tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate CAS No. 2209647-70-9](/img/structure/B1484423.png)
tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
Übersicht
Beschreibung
tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a bromo-dimethylamino propenoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Bromo-Dimethylamino Propenoyl Group Addition: The final step involves the addition of the bromo-dimethylamino propenoyl group through a substitution reaction, often using brominating agents and dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and interactions with various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in research and development for new chemical entities.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-[(Z)-2-chloro-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
- tert-Butyl 4-[(Z)-2-fluoro-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
Uniqueness:
- The presence of the bromo group in tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate imparts unique reactivity compared to its chloro and fluoro analogs.
- The bromo group is a better leaving group, making the compound more reactive in substitution reactions.
- The compound’s specific structural arrangement allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(Z)-2-bromo-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O3/c1-15(2,3)21-14(20)18-8-6-11(7-9-18)13(19)12(16)10-17(4)5/h10-11H,6-9H2,1-5H3/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFABUKWSOAJTL-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C(=C/N(C)C)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


